molecular formula C22H24N4O5 B11481598 N-(3-{methyl[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide

N-(3-{methyl[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide

Cat. No.: B11481598
M. Wt: 424.4 g/mol
InChI Key: NKTFOCYACLKJRA-UHFFFAOYSA-N
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Description

N-{3-[N-METHYL-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[N-METHYL-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the formation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{3-[N-METHYL-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3-[N-METHYL-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring system can bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .

Properties

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-[3-[methyl-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]propyl]-N'-(4-methylphenyl)oxamide

InChI

InChI=1S/C22H24N4O5/c1-15-8-10-16(11-9-15)24-21(29)20(28)23-12-5-13-25(2)19(27)14-26-17-6-3-4-7-18(17)31-22(26)30/h3-4,6-11H,5,12-14H2,1-2H3,(H,23,28)(H,24,29)

InChI Key

NKTFOCYACLKJRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN(C)C(=O)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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